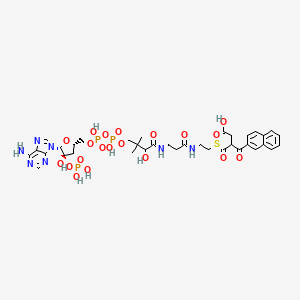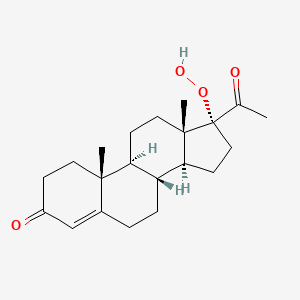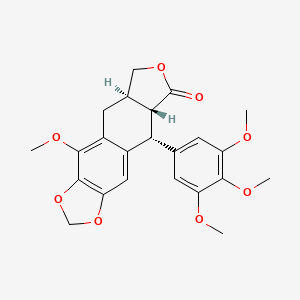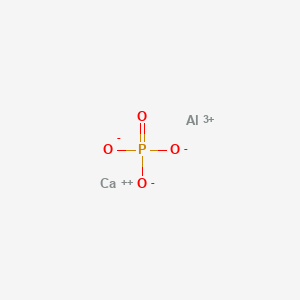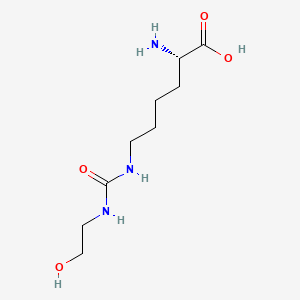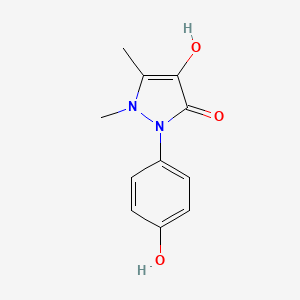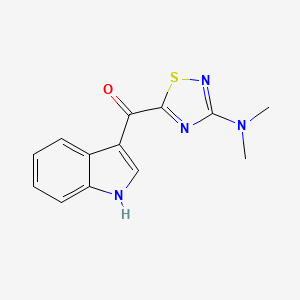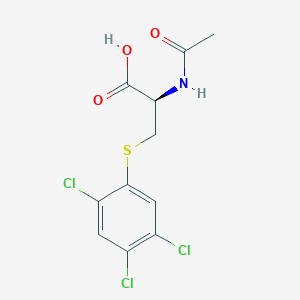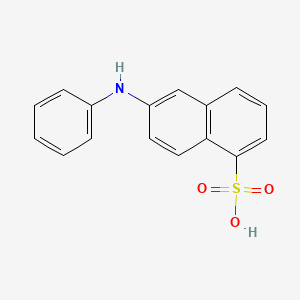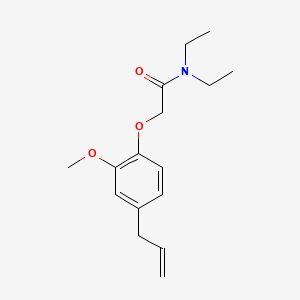
Acetamidoeugenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamidoeugenol is a member of methoxybenzenes.
Applications De Recherche Scientifique
1. Impact on Spatial Memory and Hippocampal Glutamatergic System
Acetamiprid (ACE), a neonicotinoid insecticide similar in structure to acetamidoeugenol, has been found to impair memory consolidation and reduce glutamate levels in the hippocampus of rats. It is suggested that this is due to the reduction of NMDA receptor subunits and loss of neural cells in the dentate gyrus area at high doses (Shamsi, Soodi, Shahbazi, & Omidi, 2021).
2. Antifungal Properties
Isoeugenol, a compound related to acetamidoeugenol, has been evaluated for its antifungal activity against Candida albicans. The study highlighted isoeugenol's potential as an inhibitor of crucial enzymes in fungal cell membrane biosynthesis, suggesting its therapeutic application in treating infections caused by Candida spp (Medeiros et al., 2020).
3. Interaction with Injection Solutions
A study investigated the intra-arterial tolerability of injection solutions, including preparations of acetamidoeugenol, highlighting its impact on the vascular system when administered intra-arterially. The findings are crucial for understanding the mechanisms and risks associated with accidental intra-arterial applications (Eckenfels, Kruss, & Kuritsch, 1984).
4. Effect on Mast Cells
Methyleugenol, a compound structurally similar to acetamidoeugenol, significantly inhibited histamine release in mast cells. This suggests its potential use in treating anaphylaxis and related allergic reactions, as well as its impact on the expression of L-histidine decarboxylase (HDC) mRNA in mast cells (Shin, Lee, & Kim, 1997).
Propriétés
Numéro CAS |
305-13-5 |
|---|---|
Nom du produit |
Acetamidoeugenol |
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3 |
Clé InChI |
AXNKGLDCLYLVLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
SMILES canonique |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
Synonymes |
acetamidoeugenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)
![4-(3-chlorophenyl)-5-(3-methoxypropyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)
